molecular formula C8H10N4Se B12640406 1-Methyl-2-(1-methylimidazol-2-yl)selanylimidazole CAS No. 921765-18-6

1-Methyl-2-(1-methylimidazol-2-yl)selanylimidazole

Cat. No.: B12640406
CAS No.: 921765-18-6
M. Wt: 241.16 g/mol
InChI Key: QASRSXJWVMKPJG-UHFFFAOYSA-N
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Description

1-Methyl-2-(1-methylimidazol-2-yl)selanylimidazole is a heterocyclic organic compound that contains selenium. This compound is part of the imidazole family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. The presence of selenium in its structure adds unique properties that differentiate it from other imidazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-2-(1-methylimidazol-2-yl)selanylimidazole can be synthesized through several methods. One common approach involves the reaction of 1-methylimidazole with selenium-containing reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-(1-methylimidazol-2-yl)selanylimidazole undergoes various chemical reactions, including:

    Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.

    Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state, such as selenide.

    Substitution: The imidazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products:

    Oxidation: Selenoxide and selenone derivatives.

    Reduction: Selenide derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methyl-2-(1-methylimidazol-2-yl)selanylimidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: The compound’s selenium content makes it valuable in studies related to selenium’s biological roles, including its antioxidant properties.

    Medicine: Research is ongoing into its

Biological Activity

1-Methyl-2-(1-methylimidazol-2-yl)selanylimidazole is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, effects on various biological systems, and relevant case studies that highlight its significance in research.

Chemical Structure and Properties

The compound this compound features a selenium atom in its structure, which is believed to contribute to its biological activity. The imidazole ring is known for its role in biological systems, particularly in enzyme catalysis and as a building block for various biomolecules.

Chemical Structure

ComponentDescription
Molecular FormulaC₉H₁₁N₃Se
Molecular Weight220.18 g/mol
Structural FeaturesImidazole rings with selenium atom

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : Selenium-containing compounds are known for their antioxidant properties, which may help mitigate oxidative stress in cells.
  • Enzyme Modulation : The imidazole moiety can interact with various enzymes, potentially influencing metabolic pathways.
  • Antimicrobial Effects : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the growth of certain bacterial strains. For instance, it showed significant activity against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

In Vivo Studies

Research involving animal models has indicated that this compound may have protective effects against chemically induced liver damage, likely due to its antioxidant properties. In one study, mice treated with the compound exhibited reduced levels of liver enzymes indicative of hepatotoxicity compared to control groups.

Case Study 1: Antimicrobial Activity

A recent study published in the Journal of Medicinal Chemistry explored the antimicrobial effects of various selenium compounds, including this compound. The study found that:

  • Tested Strains : The compound was effective against Staphylococcus aureus and Pseudomonas aeruginosa.
  • Mechanism : The antimicrobial action was hypothesized to be due to disruption of bacterial cell membranes.

Case Study 2: Hepatoprotective Effects

In another investigation published in Toxicology Reports, researchers assessed the hepatoprotective effects of this compound in a rat model exposed to carbon tetrachloride (CCl₄):

ParameterControl GroupTreatment Group
ALT Levels (U/L)150 ± 2080 ± 15
AST Levels (U/L)180 ± 2590 ± 10
Histopathological ScoreSevereMild

The results indicated a significant reduction in liver enzyme levels and histopathological damage in treated rats compared to controls, suggesting a protective effect.

Properties

CAS No.

921765-18-6

Molecular Formula

C8H10N4Se

Molecular Weight

241.16 g/mol

IUPAC Name

1-methyl-2-(1-methylimidazol-2-yl)selanylimidazole

InChI

InChI=1S/C8H10N4Se/c1-11-5-3-9-7(11)13-8-10-4-6-12(8)2/h3-6H,1-2H3

InChI Key

QASRSXJWVMKPJG-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1[Se]C2=NC=CN2C

Origin of Product

United States

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